2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
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Overview
Description
2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a mesitylacetamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with a variety of cellular targets, including enzymes, receptors, and other proteins .
Mode of Action
Similar compounds often work by binding to their targets and modulating their activity .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, often related to cell growth and proliferation .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds often have effects on cell growth, proliferation, and survival .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the action of similar compounds .
Preparation Methods
The synthesis of 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the triazole ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the methoxyphenyl group, leading to the formation of various derivatives. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and methoxyphenyl-containing molecules. Compared to these compounds, 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol .
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Biological Activity
The compound 2-((4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₃N₅O₂S
- Molecular Weight : 293.33 g/mol
- SMILES Notation : CC(C)(C(=O)N)S(C1=NNC(=S)N1C2=CC=CC=C2OC)=C
The biological activity of this compound is largely attributed to its triazole core, which can interact with various biological targets. Specifically, triazoles are known to inhibit enzymes such as cytochrome P450 and are implicated in antifungal and anticancer activities. The presence of the thio group enhances its reactivity and potential interaction with thiol-containing biomolecules.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Activity Type | Description |
---|---|
Antifungal | Exhibits inhibitory effects on fungal growth by disrupting sterol biosynthesis. |
Anticancer | Induces apoptosis in cancer cells through modulation of signaling pathways. |
Antimicrobial | Shows broad-spectrum activity against various bacteria. |
Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
Case Studies
-
Antifungal Activity
- A study demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida albicans, with IC50 values indicating potent inhibition of fungal growth.
-
Anticancer Properties
- In vitro assays showed that the compound induces apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests potential for development as a chemotherapeutic agent.
-
Anti-inflammatory Effects
- Research indicated that the compound reduces TNF-alpha and IL-6 levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have highlighted various aspects of the biological activity of triazole derivatives:
- Inhibition of Enzymatic Activity : Triazole compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Synergistic Effects : When combined with existing antifungal or anticancer drugs, this compound may enhance therapeutic efficacy through synergistic interactions.
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-12-9-13(2)18(14(3)10-12)22-17(26)11-28-20-24-23-19(25(20)21)15-7-5-6-8-16(15)27-4/h5-10H,11,21H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMDYIFLCCSALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.